2,3,4,5-Tetrachlorothiophene 1,1-dioxide

Overview

Description

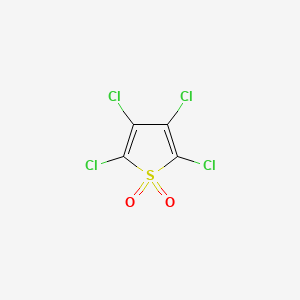

2,3,4,5-Tetrachlorothiophene 1,1-dioxide is a chemical compound with the molecular formula C4Cl4O2S and a molecular weight of 253.92 . It is used as an intermediate in the synthesis of various organic compounds .

Synthesis Analysis

Tetrachlorothiophene dioxide is an intermediate in the synthesis of 1,2,3,4,6-Pentachloronaphthalene . The specific methods and conditions for the synthesis of 2,3,4,5-Tetrachlorothiophene 1,1-dioxide are not detailed in the available resources.Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrachlorothiophene 1,1-dioxide has been investigated. The atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane . The greatest departure from planarity is observed for the molecule of 2,3,4,5-tetrachlorothiophene 1,1-dioxide, in which the sulfur atom projects from the plane of the carbon atoms by 0.087 Å (dihedral angle 4.1°). The lengths of the C–C and C–S bonds indicate complete loss of the aromaticity of the heterocycle and the formation of a butadiene system with localized C(2)=C(3) and C(4)=C(5) double bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,5-Tetrachlorothiophene 1,1-dioxide include a molecular weight of 253.92 and a molecular formula of C4Cl4O2S . Further details about its physical and chemical properties are not provided in the available resources.Scientific Research Applications

Organic Synthesis

2,3,4,5-Tetrachlorothiophene 1,1-dioxide serves as a versatile intermediate in organic synthesis. It is utilized in various synthetic routes due to its reactivity as a diene, dienophile, and dipolarophile . This compound participates in cycloaddition reactions, including the Diels-Alder reaction, which is fundamental in constructing complex organic molecules . Its ability to undergo nucleophilic and electrophilic reactions makes it a valuable building block for synthesizing heterocyclic compounds and other organic frameworks.

Medicinal Chemistry

In the pharmaceutical industry, thiophene S-oxides, like 2,3,4,5-Tetrachlorothiophene 1,1-dioxide, have been identified as metabolites of thienyl-containing drugs such as antiplatelet medications ticlopidine and clopidogrel . Understanding its role in drug metabolism is crucial for developing new therapeutics and improving existing ones.

Materials Science

Thiophene 1,1-dioxides are important in the field of materials science, particularly in the development of photoelectric materials . The electronic properties of 2,3,4,5-Tetrachlorothiophene 1,1-dioxide can be harnessed to create materials with specific optical and electrical characteristics, contributing to advances in solar cells and organic semiconductors.

Environmental Science

This compound is used as an intermediate in the synthesis of environmental standards like 1,2,3,4,6-Pentachloronaphthalene, which are employed in environmental testing and research . It also plays a role in the discriminant analysis for the activation of aryl hydrocarbon receptors by polychlorinated naphthalenes, aiding in the study of environmental pollutants.

Analytical Chemistry

In analytical chemistry, 2,3,4,5-Tetrachlorothiophene 1,1-dioxide’s derivatives are used as intermediates for various types of organic compounds. They are involved in reactions that are essential for the structural elucidation and quantification of complex molecules .

Electronics

The compound’s derivatives have been employed in the assembly of cycloalkyne-modules onto platform compounds bearing thiophene S,S-dioxide moieties, which are significant in the fabrication of electronic devices . This application is particularly relevant in the context of creating more efficient and miniaturized electronic components.

properties

IUPAC Name |

2,3,4,5-tetrachlorothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4O2S/c5-1-2(6)4(8)11(9,10)3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEFYTGFZKXEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(S(=O)(=O)C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376370 | |

| Record name | 2,3,4,5-tetrachlorothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrachlorothiophene 1,1-dioxide | |

CAS RN |

72448-17-0 | |

| Record name | 2,3,4,5-tetrachlorothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylimidazo[1,5-a]pyridine](/img/structure/B1621335.png)

![[3-(4-Chlorophenyl)phenyl]methanol](/img/structure/B1621339.png)

![2-[(2,6-Dimethylphenyl)sulfanyl]aniline](/img/structure/B1621350.png)